

Comprehensive Technical Guide to Cobimetinib Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

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Compound Focus: Cobimetinib

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Introduction and Chemical Overview

Cobimetinib (GDC-0973, XL518) is a potent and selective oral inhibitor of MEK1/2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway. This cascade regulates crucial cellular processes including proliferation, differentiation, survival, and angiogenesis. Therapeutically, **cobimetinib** is used in combination with vemurafenib for treating unresectable or metastatic melanoma with BRAF V600 mutations. Understanding its pharmacokinetic (PK) profile is essential for optimizing clinical use and managing drug interactions.

Absorption and Basic Pharmacokinetic Parameters

Cobimetinib demonstrates favorable oral absorption characteristics with predictable, dose-proportional kinetics.

Table 1: Key Pharmacokinetic Parameters of Cobimetinib

Parameter	Value	Notes / Conditions
Absolute Bioavailability (F)	46.2%	Healthy subjects [1]
Fraction Absorbed (Fa)	88% (0.88)	Estimated from mass balance study [2]
Time to Cmax (Tmax)	1-3 hours	Post oral administration [3]
Dose Proportionality	Linear	Range 3.5-100 mg [4] [1]
Apparent Clearance (CL/F)	322 L/day	Inter-individual variability: 58% [4]
Central Volume of Distribution (V2/F)	511 L	Inter-individual variability: 49% [4]
Terminal Half-life (t1/2)	~2.2 days (50 hours)	Supports once-daily dosing [4] [1]
Protein Binding	95%	In vitro, concentration-independent [3]

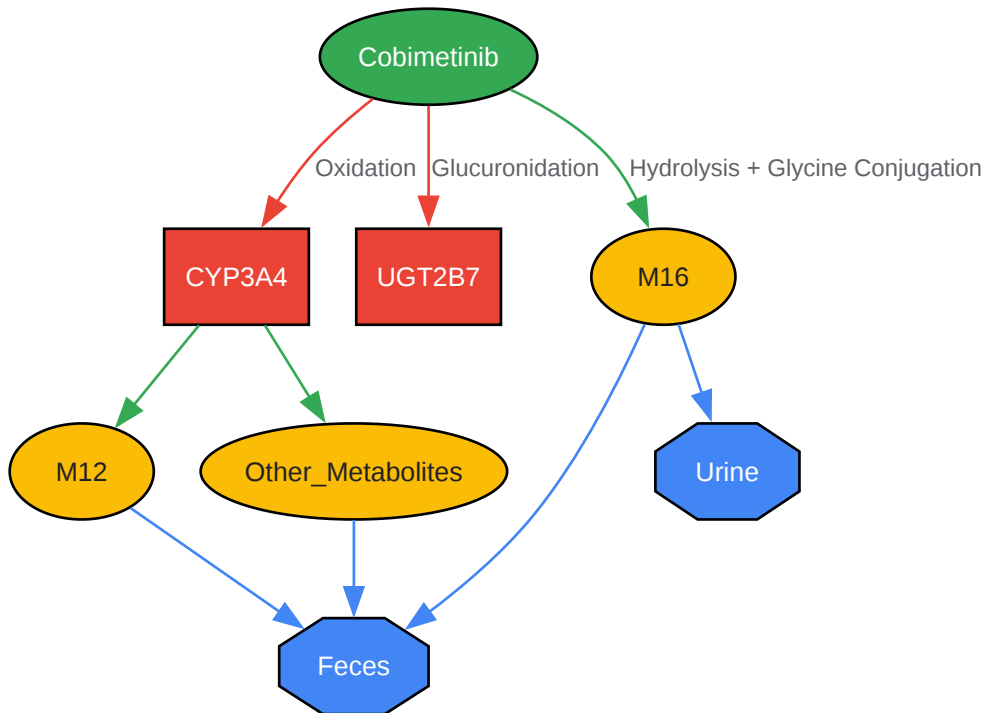
The significant difference between the high fraction absorbed ($F_a = 0.88$) and the moderate absolute bioavailability ($F = 0.46$) indicates substantial **first-pass metabolism**. This was confirmed in a human mass balance study, which identified intestinal metabolism as a major contributor to this first-pass effect [2].

Distribution Characteristics

Cobimetinib has a large volume of distribution (511 L), indicating extensive tissue penetration beyond plasma. The drug is highly bound to plasma proteins (95%), which remains consistent across concentration ranges. The unbound fraction is therefore approximately 5%, which is pharmacologically relevant as only unbound drug can interact with its target. Population PK analyses demonstrated that body weight influences the volume of distribution, though the effect is not clinically significant enough to require dose adjustment [4].

Metabolism and Biotransformation Pathways

Cobimetinib undergoes extensive hepatic and intestinal metabolism, with CYP3A4 as the primary enzyme responsible for oxidative metabolism [2].



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Cobimetinib metabolic pathway showing primary routes. The metabolic profile reveals **M16** (glycine conjugate of hydrolyzed **cobimetinib**) and unchanged **cobimetinib** as the major circulating species in plasma, accounting for 18.3% and 20.5% of drug-related material, respectively. Other metabolites each represent less than 10% of circulating material [2]. In vitro phenotyping confirmed **CYP3A4** as the predominant cytochrome P450 enzyme responsible for **cobimetinib** oxidation, with additional contributions from UGT2B7-mediated glucuronidation [2] [3].

Excretion and Mass Balance

A human radiolabeled study provided complete characterization of **cobimetinib** excretion pathways, with total radioactivity recovery of 94.3% ($\pm 1.6\%$) of the administered dose [2].

Table 2: Excretion and Mass Balance of [14C]Cobimetinib in Humans

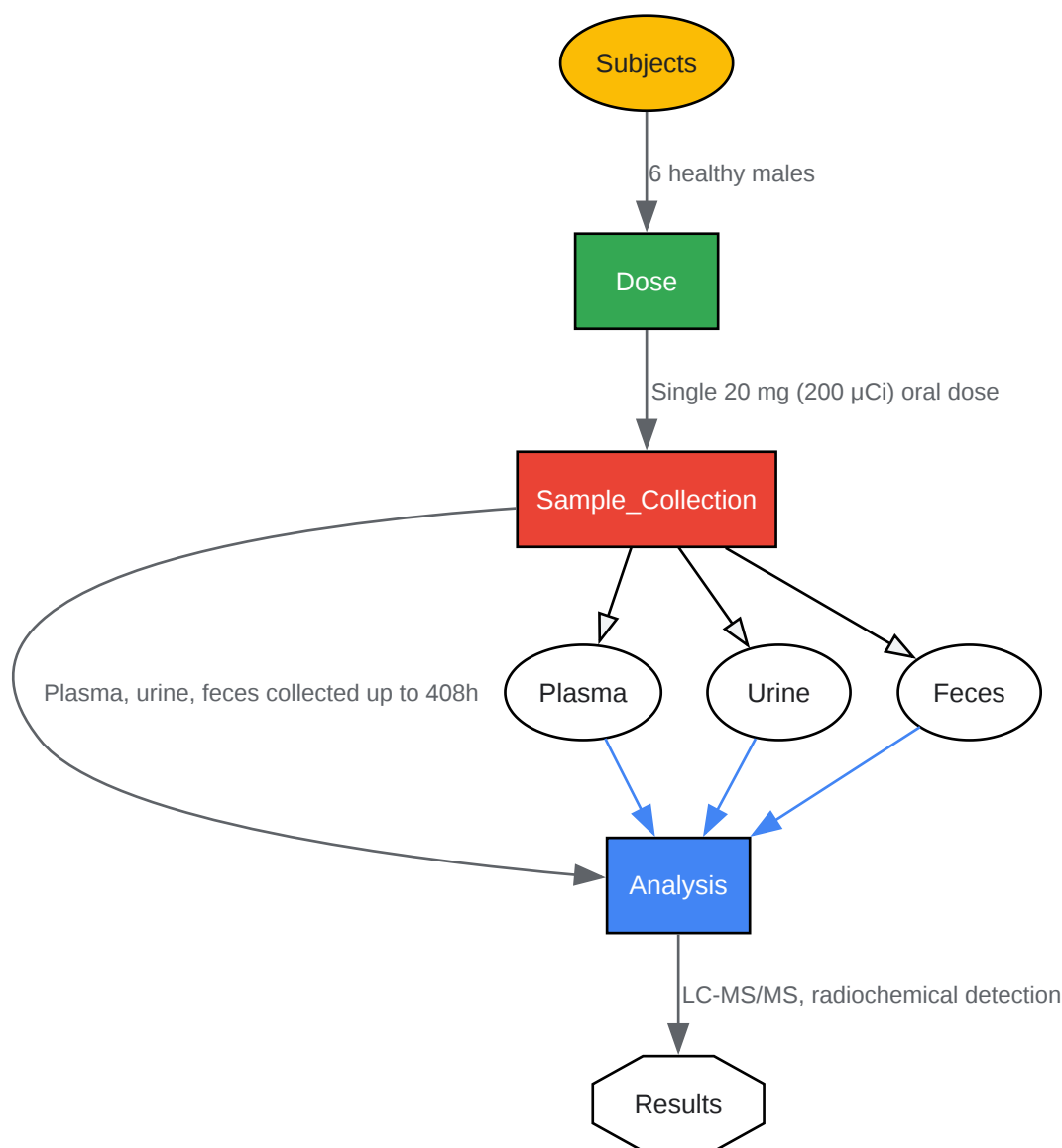
Parameter	Urine	Feces	Total
Total Radioactivity Recovery	17.8% ($\pm 2.5\%$)	76.5% ($\pm 2.3\%$)	94.3% ($\pm 1.6\%$)
Unchanged Cobimetinib	1.6% of dose	6.6% of dose	8.2% of dose
Metabolites	16.2% of dose	69.9% of dose	86.1% of dose
Primary Metabolite in Excreta	M16	Multiple oxidative metabolites	-

The data indicate that **cobimetinib** is primarily eliminated via **hepatic metabolism with biliary excretion**, with renal clearance playing a minor role. This extensive metabolism is evidenced by the small percentage of unchanged drug recovered in excreta (8.2% total) compared to the extensive metabolite profile [2] [1].

Experimental Methodologies

Human Mass Balance Study Design

The definitive human ADME study followed a clinical trial protocol with specific methodological details.



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Experimental workflow for human mass balance study.

- **Subjects:** Six healthy male volunteers [2] [1]
- **Dose:** Single oral dose of 20 mg **cobimetinib** containing 200 µCi of [¹⁴C]**cobimetinib**, with radiolabel evenly distributed in the fluoro-iodoaniline ring [1]
- **Sample Collection:** Serial blood samples collected up to 408 hours post-dose, with complete urine and feces collection [2]
- **Analytical Methods:** Total **cobimetinib** concentrations measured using LC-MS/MS; metabolite profiling performed using radiochemical detection; protein binding assessed using rapid equilibrium dialysis [3] [1]
- **Safety Monitoring:** Subjects confined initially with outpatient follow-up for 25 days [3]

In Vitro Metabolism Phenotyping

- **Systems Used:** Human liver microsomes, recombinant CYP enzymes, human hepatocytes [2]
- **Chemical Inhibitors:** Selective CYP3A4 inhibitor (CYP3cide) and broad CYP inhibitor (1-aminobenzotriazole) used to confirm enzymatic contributions [1]
- **Analytical Methods:** LC-MS/MS for metabolite identification and quantification [2]

Special Populations and Dosing Implications

Hepatic Impairment

A dedicated study evaluated **cobimetinib** pharmacokinetics in subjects with hepatic impairment classified by Child-Pugh criteria [3]:

- **Mild and Moderate Impairment:** No clinically significant changes in total **cobimetinib** exposure
- **Severe Impairment:** 30% lower total AUC_{0-∞} but approximately 2-fold higher unbound AUC_{0-∞}, attributed to reduced plasma protein binding in these patients
- **Dosing Recommendation:** No dose adjustment required for any degree of hepatic impairment

Other Populations

Population PK analysis across 487 patients with solid tumors found no clinically significant effects on **cobimetinib** exposure based on age, sex, renal function, race, cancer type, or co-administration with vemurafenib [4]. While age and body weight showed statistical significance in the model, the impact on steady-state exposure was limited (<25% change), supporting a fixed dose without need for individualization.

Clinical Implications and Conclusion

The extensive metabolism and significant intestinal first-pass effect of **cobimetinib** have important clinical implications. The major role of CYP3A4 in **cobimetinib** metabolism suggests potential drug-drug interactions with strong CYP3A4 inducers or inhibitors, though formal clinical recommendations require reference to current prescribing information. The lack of need for dose adjustments in hepatic impairment or

other patient subgroups simplifies clinical use. The understanding of **cobimetinib**'s ADME properties, particularly the significant intestinal metabolism, provides a scientific basis for its clinical pharmacology and informs appropriate use in combination therapy for metastatic melanoma.

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References

1. Absorption, Metabolism, Excretion, and the Contribution of ... [sciencedirect.com]
2. , Absorption , Excretion, and the Contribution of Intestinal... Metabolism [pubmed.ncbi.nlm.nih.gov]
3. Effect of Hepatic Impairment on Cobimetinib ... [pmc.ncbi.nlm.nih.gov]
4. Population pharmacokinetics and dosing implications for ... [pubmed.ncbi.nlm.nih.gov]

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